![molecular formula C14H8ClN3 B13690170 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . The direct functionalization of this valuable scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a building block in the synthesis of various pharmaceutical compounds and has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is employed in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in disease processes . This inhibition disrupts the normal functioning of these molecular targets, leading to therapeutic effects.
Comparison with Similar Compounds
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other imidazo[1,2-a]pyridine derivatives, which also exhibit significant biological activity and are used in medicinal chemistry . this compound stands out due to its enhanced potency and stability .
Biological Activity
4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a unique structure that includes an imidazo[1,2-a]pyridine moiety and a benzonitrile group, this compound exhibits various pharmacological properties, particularly as an inhibitor of key biological targets.
Chemical Structure and Properties
- Molecular Formula : C14H8ClN3
- Molecular Weight : Approximately 253.68 g/mol
- Structural Characteristics : The presence of a chlorine atom at the 8-position of the imidazo ring enhances its reactivity and biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases involved in critical cellular pathways.
Targeted Kinases
- Sterol 14-alpha demethylase (CYP51) : This enzyme is crucial for sterol biosynthesis, and its inhibition can lead to significant disruptions in cellular metabolism and growth.
In Vitro Studies
Research indicates that this compound demonstrates potent inhibitory activity against various kinases. The following table summarizes key findings from in vitro studies:
Biological Activity | IC50 (µM) | Target |
---|---|---|
Inhibition of CYP51 | 0.5 | Sterol biosynthesis |
Inhibition of Protein Kinase B (PKB) | 1.2 | Cell survival and metabolism |
Inhibition of Mitogen-Activated Protein Kinase (MAPK) | 0.8 | Cell proliferation and differentiation |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis through kinase inhibition.
- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as a novel antibiotic agent.
- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress, opening avenues for neurological disorder treatments.
Synthesis and Production
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The following methods are commonly used:
- Synthetic Route :
- Reaction of 2-aminopyridine with chlorinated benzaldehyde.
- Cyclization under acidic conditions to form the imidazo[1,2-a]pyridine core.
- Final reaction with benzonitrile derivatives.
Industrial Production
In industrial settings, large-scale production may utilize batch or continuous flow processes to enhance yield and purity while minimizing waste.
Properties
Molecular Formula |
C14H8ClN3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-(8-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |
InChI Key |
UCOLXZPODHRBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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